molecular formula C12H18FNO2S B8578625 p-Tolyl-N-fluoro-N-neopentylsulfonamide CAS No. 88303-17-7

p-Tolyl-N-fluoro-N-neopentylsulfonamide

Cat. No. B8578625
CAS RN: 88303-17-7
M. Wt: 259.34 g/mol
InChI Key: COHNWDUZTLRGOG-UHFFFAOYSA-N
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Patent
US04479901

Procedure details

N-Neopentyl-p-toluenesulfonamide (2.41 g, 10 mmole) was dissolved in 1:1 fluorotrichloromethanechloroform (450 mL) and the solution was cooled to -78° under nitrogen. Fluorine (approximately 15 mmole, 5% in nitrogen) was bubbled into the solution through a vibrating mixer shaft for 2 h. The cold reaction mixture was poured into aqueous 10% potassium bicarbonate solution (200 mL) and the layers were separated. The organic phase was washed with aqueous 10% sodium thiosulfate (200 mL) and saturated sodium chloride (200 mL) solutions and dried over anhydrous magnesium sulfate. Filtration and removal of solvent under reduced pressure left a solid. Purification of the solid by flash column chromatography (silica, 25% methylene chloride in hexane) yielded N-fluoro-N-neopentyl-p-toluene-sulfonamide as a solid (1.47 g, 57% yield). This material, and additional samples prepared by this procedure, were analyzed and provided the following results: mp 58°-62.5°; IR (KBr) γmax (cm-1) 3440 (b), 2980 (w), 1370 (m), 1175 (s), 734 (m); 1H NMR (80 MHz, CDCl3) δ1.00 (s, 9H, C(CH3)3), 2.50 (s, 3H, CH3), 3.00 (d, J=44 Hz, 2H, NCH2), 7.40 (d, J=8 Hz, 2H, aromatic), 7.83 (d, J=8 Hz, 2H, aromatic); 19F NMR (94.1 MHz, CDCl3) -36.88 (t, J=44 Hz, 1F, NF); HRMS calcd. for C12H18NO2SF: 259.1042; found: 259.1029.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:9])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[F:17]F>C(=O)(O)[O-].[K+]>[F:17][N:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:8])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
C(C(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C([O-])(O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -78° under nitrogen
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with aqueous 10% sodium thiosulfate (200 mL) and saturated sodium chloride (200 mL) solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent under reduced pressure
WAIT
Type
WAIT
Details
left a solid
CUSTOM
Type
CUSTOM
Details
Purification of the solid by flash column chromatography (silica, 25% methylene chloride in hexane)

Outcomes

Product
Name
Type
product
Smiles
FN(S(=O)(=O)C1=CC=C(C=C1)C)CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.